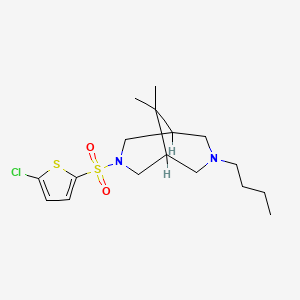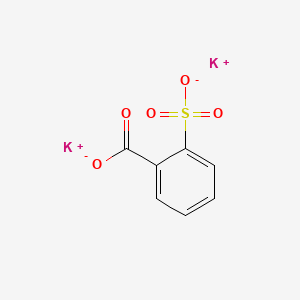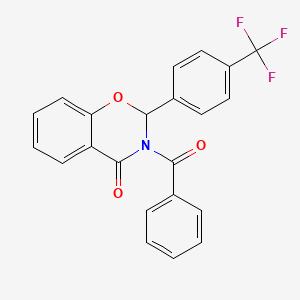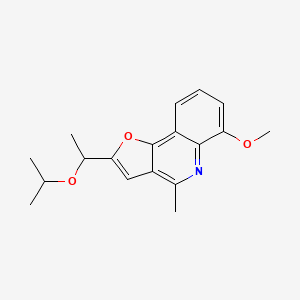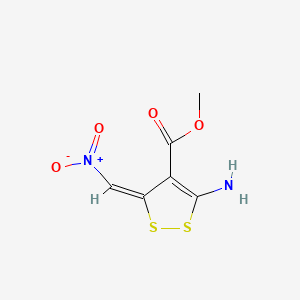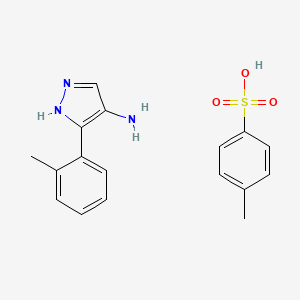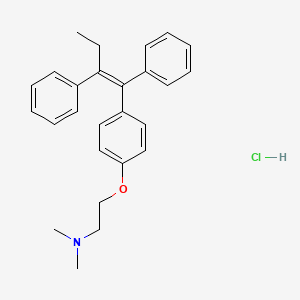
Tamoxifen hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tamoxifen hydrochloride is a selective estrogen receptor modulator widely used in the treatment and prevention of estrogen receptor-positive breast cancer. It is a non-steroidal antiestrogen that competes with estrogen for binding sites in breast tissue, thereby inhibiting the growth of cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tamoxifen hydrochloride typically involves the reaction of diphenylacetonitrile with 4-(2-chloroethyl)phenol in the presence of a base, followed by reduction and subsequent reaction with dimethylamine . The key steps include:
Carbolithiation: Direct carbolithiation of diphenylacetylenes using organolithium reagents.
Cross-Coupling: Coupling the alkenyllithium intermediate with a palladium nanoparticle-based catalyst to achieve high yield and selectivity.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Bulk Synthesis: Utilizing large reactors for the initial carbolithiation and cross-coupling reactions.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: Tamoxifen hydrochloride undergoes various chemical reactions, including:
Oxidation: Catalyzed by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites.
Reduction: Involves the reduction of the nitrile group to an amine.
Substitution: Reactions involving the substitution of the chlorine atom in the phenyl ring.
Common Reagents and Conditions:
Oxidizing Agents: Cytochrome P450 enzymes for hydroxylation.
Reducing Agents: Lithium aluminum hydride for nitrile reduction.
Catalysts: Palladium-based catalysts for cross-coupling reactions.
Major Products: The major products formed from these reactions include hydroxylated metabolites, which are active forms of this compound, and various substituted derivatives .
Aplicaciones Científicas De Investigación
Tamoxifen hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
Tamoxifen hydrochloride exerts its effects by competitively inhibiting estrogen binding to its receptor, leading to a decrease in tumor growth factor alpha and insulin-like growth factor 1 . The compound forms a nuclear complex that inhibits DNA synthesis and cell proliferation. Key molecular targets include estrogen receptors and various signaling pathways such as MAPK and AKT .
Comparación Con Compuestos Similares
Raloxifene: Another selective estrogen receptor modulator used for breast cancer prevention and osteoporosis treatment.
Clomiphene: Used in the treatment of infertility and shares a similar mechanism of action.
Toremifene: Similar to tamoxifen hydrochloride but with a different side effect profile.
Uniqueness: this compound is unique due to its long history of use, extensive research, and proven efficacy in breast cancer treatment. It has a well-established safety profile and is effective in both premenopausal and postmenopausal women .
Propiedades
Número CAS |
66584-35-8 |
|---|---|
Fórmula molecular |
C26H30ClNO |
Peso molecular |
408.0 g/mol |
Nombre IUPAC |
2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C26H29NO.ClH/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3;/h5-18H,4,19-20H2,1-3H3;1H/b26-25-; |
Clave InChI |
FTDBIGNROSSDTJ-OQKDUQJOSA-N |
SMILES isomérico |
CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3.Cl |
SMILES canónico |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


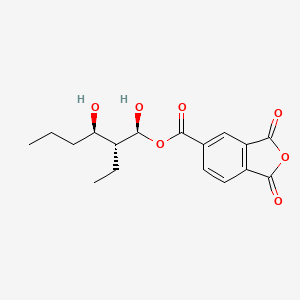
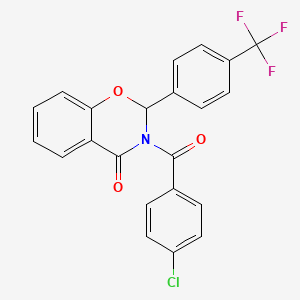
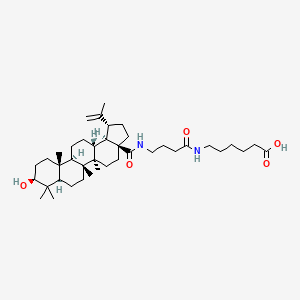
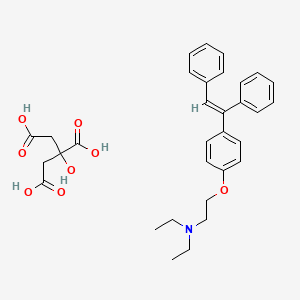
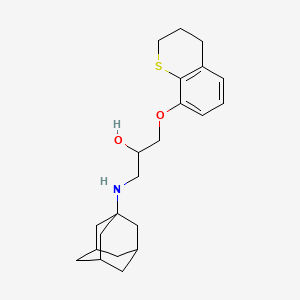

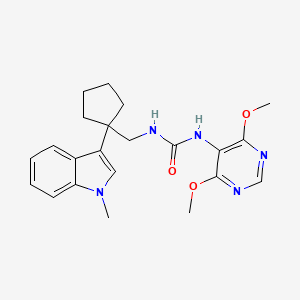
![1-[[2-methyl-4-[(2-methylphenyl)azo]phenyl]azo]-N-tridecylnaphthalen-2-amine](/img/structure/B12739221.png)
